molecular formula C18H17N3O4S B11027050 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11027050
M. Wt: 371.4 g/mol
InChI Key: UAXUZZOTKKMVAX-UHFFFAOYSA-N
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Description

4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3,4,5-trimethoxyaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized using a suitable oxidizing agent, such as bromine or iodine, to yield the desired thiadiazole compound. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiourea derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride; typically carried out in dry ether or tetrahydrofuran.

    Substitution: Nitric acid, bromine; typically carried out in solvents like sulfuric acid or acetic acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiourea derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:

    4-phenyl-N-(3,4,5-trimethoxyphenyl)benzamide: Similar structure but lacks the thiadiazole ring, which may result in different biological activities.

    4-phenyl-N-(3,4,5-trimethoxyphenyl)butanamide: Similar structure but with a different functional group, leading to variations in chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

4-phenyl-N-(3,4,5-trimethoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C18H17N3O4S/c1-23-13-9-12(10-14(24-2)16(13)25-3)19-18(22)17-15(20-21-26-17)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,22)

InChI Key

UAXUZZOTKKMVAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Origin of Product

United States

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